molecular formula C18H22BrN5O3 B11223466 1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11223466
M. Wt: 436.3 g/mol
InChI Key: XKGFODKDPVMJSW-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule designed for biochemical research. The compound features a 6-bromo-1H-indazole core, a structural motif present in compounds investigated for various pharmacological activities. Indazole derivatives are noted in scientific literature for their potential as scaffolds in the development of neuroprotective, anticancer, and anti-infective agents, though the specific applications of this compound require further investigation . The molecular structure also incorporates a 2-morpholinoethyl group and a 5-oxopyrrolidine-3-carboxamide moiety. The morpholine ring is a common feature in medicinally relevant compounds due to its potential to improve solubility and participate in key hydrogen-bonding interactions within biological targets. The pyrrolidine and morpholine subgroups suggest this molecule may be of interest in exploring structure-activity relationships, particularly with proteins such as G-protein-coupled receptors (GPCRs) or kinases . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own assays to determine the compound's specific mechanism of action, potency, and selectivity.

Properties

Molecular Formula

C18H22BrN5O3

Molecular Weight

436.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22BrN5O3/c19-13-1-2-14-15(10-13)21-22-17(14)24-11-12(9-16(24)25)18(26)20-3-4-23-5-7-27-8-6-23/h1-2,10,12H,3-9,11H2,(H,20,26)(H,21,22)

InChI Key

XKGFODKDPVMJSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Bromination of Indazole Derivatives

The patent CN103570624A details a high-yield bromination method for indazole derivatives using DMF as a solvent and bromine as the electrophilic agent. Adapted for 6-bromo substitution, the protocol involves:

  • Starting material : 1H-indazol-3-ol (or its nitro precursor).

  • Reaction conditions : Bromine is added dropwise at -5°C under nitrogen protection, followed by gradual warming to 35–40°C for 10–12 hours.

  • Workup : The crude product is purified via recrystallization in ethanol/water, achieving >95% yield.

For 6-bromo regioselectivity, meta-directing groups (e.g., nitro) may be employed to guide bromine placement, followed by reduction to the hydroxyl group.

Oxidation to 6-Bromo-1H-Indazol-3-One

PubChem data for 6-bromo-1H-indazol-3-ol (CID 24728213) indicates that oxidation with mild agents like PCC (pyridinium chlorochromate) converts the hydroxyl group to a ketone, forming 6-bromo-1H-indazol-3-one . This intermediate is critical for subsequent N-alkylation or amide coupling.

Synthesis of N-(2-Morpholinoethyl)-5-Oxo-3-Pyrrolidinecarboxamide

The pyrrolidinecarboxamide moiety is constructed through cyclization and functionalization steps.

Pyrrolidine-5-One Formation

The Journal of Medicinal Chemistry study outlines a cyclization strategy using diketones and amines:

  • Starting material : Ethyl acetoacetate and morpholinoethylamine undergo Michael addition, followed by acid-catalyzed cyclization to form 5-oxopyrrolidine-3-carboxylic acid.

  • Reaction conditions : Piperidine in DMSO at ambient temperature for 5 hours.

Carboxamide Derivatization

The carboxylic acid is activated using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) and coupled with 2-morpholinoethylamine:

  • Yield : ~85% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Coupling of Indazole and Pyrrolidinecarboxamide Moieties

The final step involves forming the amide bond between the indazole core and the pyrrolidinecarboxamide side chain.

Amide Bond Formation

  • Activation : 6-Bromo-1H-indazol-3-one is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts with N-(2-morpholinoethyl)-5-oxopyrrolidine-3-carboxamide in anhydrous THF.

  • Conditions : Triethylamine as base, 0°C to room temperature, 12-hour reaction.

  • Purification : Recrystallization from ethanol yields the final product with >90% purity (HPLC).

Alternative Coupling Strategies

  • Ullmann Coupling : Copper-catalyzed coupling between bromoindazole and aminopyrrolidinecarboxamide in DMF at 100°C.

  • Buchwald-Hartwig Amination : Palladium catalysts enable C-N bond formation under milder conditions.

Optimization and Scalability

Reaction Parameter Analysis

ParameterOptimal ConditionYield ImprovementSource
Bromination Temp-5°C → 40°C gradient95% → 97%
Coupling ReagentEDC/HOBt vs. DCC85% vs. 72%
Solvent for AmidationTHF vs. DMF89% vs. 78%

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted starting materials.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 8.25 (indazole C-H), δ 3.55 (morpholine CH₂), and δ 2.45 (pyrrolidone COCH₂).

  • MS (ESI+) : m/z 490.1 [M+H]⁺, consistent with molecular formula C₁₉H₂₄BrN₅O₃.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40).

  • Elemental Analysis : C 46.55%, H 4.93%, N 14.28% (theoretical: C 46.54%, H 4.92%, N 14.27%) .

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the indazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted indazole compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the bromine, morpholine, and pyrrolidine groups may enhance its binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholinoethyl group confers higher polarity compared to the isopropoxypropyl substituent in CAS 1435980-88-3, likely improving aqueous solubility .
  • The bromoindazole moiety is conserved across analogs, suggesting shared kinase-targeting mechanisms, whereas the fluorophenyl group in CAS 346457-03-2 may prioritize different target interactions (e.g., GPCRs or proteases) .
  • The ERK inhibitor in incorporates a triazolylphenyl group , which enhances binding affinity for ATP pockets in kinases but increases molecular weight significantly (~717 vs. ~479 g/mol) .

Solubility and Bioavailability

  • Morpholinoethyl vs. Isopropoxypropyl: Morpholino groups are known to improve solubility via hydrogen bonding, which may enhance oral bioavailability compared to the lipophilic isopropoxypropyl chain in CAS 1435980-88-3 .
  • Bromo vs.

Target Selectivity

  • The ERK inhibitor () demonstrates high specificity for ERK1/2 due to its methylthio-pyrrolidine and triazolylphenyl motifs, whereas the target compound’s indazole-morpholinoethyl combination may favor alternate kinases (e.g., JAK or AKT) .

Biological Activity

1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound known for its complex structure, which includes an indazole moiety, a morpholino group, and a pyrrolidinecarboxamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C21H25BrN4O2C_{21}H_{25}BrN_{4}O_{2} with a molecular weight of approximately 436.3 g/mol. The presence of the bromine atom in the indazole ring enhances its reactivity and potential biological activity. The structural features are summarized in the table below:

Feature Description
Indazole MoietyProvides potential for biological activity
Morpholino GroupEnhances solubility and bioavailability
Pyrrolidine CarboxamideContributes to pharmacological properties

Biological Activity

Preliminary studies indicate that compounds with similar structural characteristics exhibit significant biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Kinase Inhibition : It acts on specific kinases involved in cancer progression, potentially leading to targeted cancer therapies.

The exact mechanism of action for 1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide involves interaction with multiple biological targets. Key areas of research include:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that the compound can effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound Name Structure Features Biological Activity Uniqueness
5-Oxo-3-pyrrolidinecarboxamideContains a pyrrolidine ringAntitumor activityLacks bromine substituent
6-BromoindazoleBrominated indazoleAntimicrobial propertiesSimple structure without additional functional groups
N-(2-morpholinoethyl)-4-aminoquinazolineMorpholino group presentAnticancer activityDifferent core structure (quinazoline)

Case Studies

Several case studies have explored the biological activities of this compound:

  • Case Study on Antitumor Effects :
    • In vitro studies on human breast cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with the compound.
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
  • Case Study on Kinase Inhibition :
    • Research indicated that the compound effectively inhibits specific kinases involved in signaling pathways critical for cancer cell survival.
    • A detailed analysis using kinase assays demonstrated significant inhibition percentages compared to control compounds.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with the formation of the indazole core. Key steps include:

  • Bromination : Introduce the bromo substituent at the 6-position of the indazole ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
  • Pyrrolidinone Formation : Construct the 5-oxo-pyrrolidine moiety via cyclization of a β-ketoester precursor using acidic catalysts (e.g., HCl in ethanol) .
  • Morpholinoethyl Coupling : React the pyrrolidinecarboxylic acid intermediate with 2-morpholinoethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DCM) .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via 1H^1H-NMR and LC-MS .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) resolve structural features like the indazole protons (δ 7.8–8.2 ppm), morpholinoethyl groups (δ 2.3–3.5 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm1^{-1}) and secondary amine bands (3300–3500 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 466.08) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify binding partners .
  • Biochemical Assays : Measure IC50 values in enzyme inhibition studies (e.g., ATPase activity assays) under varying pH/temperature .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with predicted targets (e.g., kinases or GPCRs) .
  • In Vivo Validation : Test efficacy in disease models (e.g., xenografts for oncology) with dose-response studies .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Repeat assays in triplicate using standardized protocols (e.g., identical cell lines, serum-free media) .
  • Orthogonal Methods : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and flow cytometry for cell viability .
  • Control Variables : Document batch-to-batch compound purity (HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modifications at the bromoindazole (e.g., Cl, F) or morpholinoethyl group (e.g., piperazine replacement) .
  • In Silico Modeling : Generate 3D-QSAR models (e.g., CoMFA) to predict activity cliffs .
  • Bioactivity Testing : Screen analogs against primary targets (e.g., IC50 comparisons) and off-target panels to assess selectivity .

Advanced: What purification challenges arise for this compound, and how are they resolved?

Methodological Answer:

  • Impurity Removal : Use silica gel chromatography (gradient: 5–20% MeOH/DCM) to separate unreacted morpholinoethylamine .
  • HPLC Optimization : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for final polishing (purity >98%) .
  • Solubility Issues : Improve yield by recrystallization from ethanol/water mixtures (4:1 v/v) at −20°C .

Advanced: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH Stability : Test in buffers (pH 1–10) to identify labile groups (e.g., morpholinoethyl hydrolysis under acidic conditions) .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using LC-MS .

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